tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate
Overview
Description
Tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate (TBHP-A-1-C) is a novel compound that has been used in a variety of scientific research applications. TBHP-A-1-C is a derivative of azetidine-1-carboxylic acid (ACA), which is a cyclic carboxylic acid that has been used as a starting material for the synthesis of various compounds. TBHP-A-1-C has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in the synthesis of various organic compounds and as a building block for the synthesis of peptides.
Mechanism of Action
The exact mechanism of action of tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate is still not fully understood. However, it is thought to act by inhibiting the activity of enzymes involved in the synthesis of prostaglandins, which are involved in the inflammatory response. It is also thought to act by inhibiting the activity of enzymes involved in the synthesis of DNA, which is involved in the growth of cancer cells.
Biochemical and Physiological Effects
tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate has been found to possess a wide range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to possess anti-tumor activity and to inhibit the activity of enzymes involved in the synthesis of prostaglandins and DNA.
Advantages and Limitations for Lab Experiments
The main advantage of using tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate in laboratory experiments is that it is a relatively simple compound to synthesize and is readily available. It is also relatively inexpensive and can be stored for long periods of time without degradation.
The main limitation of using tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate in laboratory experiments is that it is a relatively new compound and its exact mechanism of action is still not fully understood. Additionally, it is not known whether the compound is safe for human consumption and further studies are needed to determine the safety of the compound.
Future Directions
The potential future directions for tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate include further research into its mechanism of action, safety for human consumption, and potential therapeutic applications. Additionally, further research into its use as a building block for the synthesis of peptides and other organic compounds could be beneficial. Additionally, further research into its use in the synthesis of various amino acids and other compounds could be beneficial. Finally, further research into its potential use as a drug or therapeutic agent could be beneficial.
Scientific Research Applications
Tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate has been used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including peptides, and as a building block for the synthesis of peptides. It has also been used in the synthesis of various amino acids and as a starting material for the synthesis of various other compounds.
tert-Butyl 3-(2-hydroxypropoxy)-azetidine-1-carboxylate has also been used in a variety of biological studies. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been used in the study of the mechanisms of action of various drugs and has been found to possess anti-tumor activity.
properties
IUPAC Name |
tert-butyl 3-(2-hydroxypropoxy)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-8(13)7-15-9-5-12(6-9)10(14)16-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDDEXAYDWURFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1CN(C1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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